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Compound of Interest

Compound Name: 2-Bromo-3-fluorobenzonitrile

Cat. No.: B1333834 Get Quote

2-Bromo-3-fluorobenzonitrile is a trifunctional aromatic compound featuring a nitrile, a

bromine atom, and a fluorine atom. This unique substitution pattern makes it a highly valuable

and versatile intermediate in the synthesis of pharmaceuticals and other high-value organic

materials.[1] The strategic placement of these functional groups provides multiple, distinct

reaction sites, allowing for sequential and regioselective transformations.

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling

reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The

fluorine atom and the electron-withdrawing nitrile group modulate the electronic properties of

the benzene ring, influencing its reactivity and imparting potentially beneficial properties, such

as enhanced metabolic stability and bioavailability, to the final target molecules.[1] This guide

will explore the fundamental properties and synthetic applications that establish 2-Bromo-3-
fluorobenzonitrile as a cornerstone reagent in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental

to its effective use in synthesis.

Physical and Chemical Properties
The key identifying and physical properties of 2-Bromo-3-fluorobenzonitrile are summarized

below.[3][4][5][6]
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Property Value Source(s)

IUPAC Name 2-bromo-3-fluorobenzonitrile [3]

CAS Number 425379-16-4 [3][4]

Molecular Formula C₇H₃BrFN [3][6]

Molecular Weight 200.01 g/mol [3][4]

Appearance Typically a solid [7]

Melting Point 61 °C [4]

SMILES C1=CC(=C(C(=C1)F)Br)C#N [3][4]

InChIKey
DBECKESJFGWYFN-

UHFFFAOYSA-N
[3]

Spectroscopic Signatures
While a dedicated, peer-reviewed spectrum for this specific isomer is not readily available in

the search results, its spectroscopic characteristics can be reliably predicted based on its

structure and data from analogous compounds.[8][9]

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic

region (approx. 7.40-7.80 ppm). The three aromatic protons will exhibit coupling to each

other as well as coupling to the ¹⁹F nucleus, leading to intricate splitting patterns.

¹³C NMR: The spectrum will display seven distinct signals for the aromatic carbons. The

carbon bearing the nitrile group (C-CN) will appear downfield, while the carbons attached to

the electronegative fluorine (C-F) and bromine (C-Br) atoms will show characteristic shifts

and C-F coupling.

IR Spectroscopy: A prominent and sharp absorption band characteristic of the nitrile (C≡N)

stretching vibration is expected around 2220-2240 cm⁻¹. Other bands will correspond to C-H,

C=C aromatic, C-F, and C-Br stretching and bending vibrations.

Mass Spectrometry: The mass spectrum will show a distinctive molecular ion (M⁺) peak

cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate
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1:1 ratio). This results in two peaks of nearly equal intensity at m/z 200 and 202.

Synthesis: A Regioselective Approach
The synthesis of 2-Bromo-3-fluorobenzonitrile requires a method that overcomes the

regioselectivity challenges of direct electrophilic aromatic substitution. Direct bromination of 3-

fluorobenzonitrile preferentially yields 2-bromo-5-fluorobenzonitrile, as the fluorine atom directs

the incoming electrophile to the para position.[2] A robust and scalable synthesis has been

developed that proceeds via a boronic acid intermediate.[2][10]

Causality of the Synthetic Strategy
The chosen pathway leverages ortho-directed metalation to install a boronic acid group at the

desired C2 position, followed by a halodeboronation reaction. This multi-step sequence

provides complete regiochemical control, which is unattainable through direct halogenation.

Scalable Synthesis Protocol via Bromodeboronation
A proven, scalable synthesis involves the conversion of 3-fluorobenzonitrile into an aryl boronic

acid, which is then subjected to NaOMe-catalyzed bromodeboronation.[2][10]

Step 1: Directed Ortho-Metalation and Borylation

Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

Cool the LDA solution to 0 °C.

Slowly add a THF solution of 3-fluorobenzonitrile (1) to the LDA solution. The LDA selectively

deprotonates the C2 position, which is activated by both the ortho-fluorine and ortho-nitrile

groups.

Add triisopropyl borate, B(O-i-Pr)₃, to the reaction mixture to trap the aryl anion, forming the

boronic ester.

Acidic workup hydrolyzes the ester to yield 2-cyano-6-fluorophenylboronic acid (2).

Step 2: NaOMe-Catalyzed Bromodeboronation
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The crude 2-cyano-6-fluorophenylboronic acid (2) is dissolved in acetonitrile.

Add a catalytic amount (e.g., 5 mol%) of sodium methoxide (NaOMe).

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent at room

temperature.

The reaction proceeds to give 2-Bromo-3-fluorobenzonitrile (3) in good yield.

Step 1: Borylation

Step 2: Bromodeboronation

3-Fluorobenzonitrile (1) 2-Cyano-6-fluorophenylboronic acid (2)

1. LDA, THF, 0 °C
2. B(O-i-Pr)₃

3. H₃O⁺ 2-Bromo-3-fluorobenzonitrile (3)

DBDMH, NaOMe (cat.)
Acetonitrile, 25 °C

Click to download full resolution via product page

Caption: Scalable synthesis of 2-Bromo-3-fluorobenzonitrile.

Chemical Reactivity and Synthetic Applications
The utility of 2-Bromo-3-fluorobenzonitrile stems from its ability to undergo a variety of

transformations at its functionalized positions. It is a quintessential substrate for palladium-

catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling an organohalide with an organoboron species.[11][12] The C-Br bond of 2-Bromo-3-
fluorobenzonitrile readily participates in this reaction, allowing for the introduction of a wide

range of aryl, heteroaryl, or alkyl groups at the C2 position.[13][14]

General Protocol:
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To a reaction vessel under an inert atmosphere (e.g., Argon), add 2-Bromo-3-
fluorobenzonitrile, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium

catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or

K₃PO₄, 2-3 equivalents).

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed

(monitored by TLC or LC-MS).

After cooling, perform an aqueous workup, extract the product with an organic solvent, and

purify by column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle

Pd(0)Ln

Ar-Pd(II)(Br)Ln

Oxidative
Addition
(Ar-Br)

Ar-Pd(II)-R'Ln

Transmetalation
(R'-B(OR)₂ + Base)

Reductive
Elimination

Ar-R'

Click to download full resolution via product page

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical

chemistry.[15][16] This reaction allows for the coupling of 2-Bromo-3-fluorobenzonitrile with a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1333834?utm_src=pdf-body
https://www.benchchem.com/product/b1333834?utm_src=pdf-body
https://www.benchchem.com/product/b1333834?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pdf.benchchem.com/184/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_of_2_4_Bromo_3_methoxyphenyl_acetonitrile.pdf
https://www.benchchem.com/product/b1333834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


vast array of primary and secondary amines, amides, or ammonia equivalents to produce 2-

amino-3-fluorobenzonitrile derivatives.[17][18]

General Protocol:

Charge a reaction vessel with 2-Bromo-3-fluorobenzonitrile, the amine coupling partner

(1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a

suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-

nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equivalents).

Add an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere.

Heat the reaction mixture (typically 80-110 °C) until completion.

Cool the mixture, quench carefully, and perform an aqueous workup.

Extract the product and purify by standard laboratory methods.

Buchwald-Hartwig Catalytic Cycle

Pd(0)L

Ar-Pd(II)(Br)L

Oxidative
Addition (Ar-Br)
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(HNR'R'')

Ar-Pd(II)(NR'R'')L
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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://www.benchchem.com/product/b1333834?utm_src=pdf-body
https://www.benchchem.com/product/b1333834?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While cross-coupling at the bromine position is most common, the fluorine atom can also serve

as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[19] The reaction is

facilitated by the presence of the strongly electron-withdrawing nitrile group ortho to the

fluorine, which stabilizes the negatively charged Meisenheimer complex intermediate.[19][20]

In SNAr reactions, fluoride is often a better leaving group than bromide because the rate-

determining step is the initial nucleophilic attack, which is accelerated by the high

electronegativity of the fluorine atom polarizing the C-F bond.[19][21][22] This provides a

complementary reactivity pathway to access different substitution patterns.

Safety and Handling
2-Bromo-3-fluorobenzonitrile must be handled with appropriate safety precautions in a well-

ventilated area or fume hood.[3]

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if

inhaled. It also causes skin and serious eye irritation.[3][4]

GHS Pictogram: GHS07 (Exclamation mark).[23]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

P270: Do not eat, drink or smoke when using this product.[4]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[23]

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.[4]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[24]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[24]

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from

incompatible materials such as strong oxidizing agents.[7][23]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://chem.libretexts.org/Courses/Providence_College/Organic_Chemistry_II/15%3A_Aromatic_Substitution/15.04%3A_Nucleophilic_Aromatic_Substitution
https://chem.libretexts.org/Courses/Providence_College/Organic_Chemistry_II/15%3A_Aromatic_Substitution/15.04%3A_Nucleophilic_Aromatic_Substitution
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962002/
https://chem.libretexts.org/Courses/Providence_College/Organic_Chemistry_II/15%3A_Aromatic_Substitution/15.04%3A_Nucleophilic_Aromatic_Substitution
https://www.youtube.com/watch?v=rjWBuxqRstw
https://www.youtube.com/watch?v=8tXIt8firEA
https://www.benchchem.com/product/b1333834?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-fluorobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-fluorobenzonitrile
https://www.biosynth.com/p/FB67576/425379-16-4-2-bromo-3-fluorobenzonitrile
https://store.apolloscientific.co.uk/storage/msds/PC201321_msds.pdf
https://www.biosynth.com/p/FB67576/425379-16-4-2-bromo-3-fluorobenzonitrile
https://www.biosynth.com/p/FB67576/425379-16-4-2-bromo-3-fluorobenzonitrile
https://store.apolloscientific.co.uk/storage/msds/PC201321_msds.pdf
https://www.biosynth.com/p/FB67576/425379-16-4-2-bromo-3-fluorobenzonitrile
https://downloads.ossila.com/msds/2-bromo-4-fluorobenzonitrile.pdf
https://downloads.ossila.com/msds/2-bromo-4-fluorobenzonitrile.pdf
https://nj-finechem.com/products/nitrile/2-bromo-3-fluorobenzonitrile-cas-1261696-64-4.html
https://store.apolloscientific.co.uk/storage/msds/PC201321_msds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
2-Bromo-3-fluorobenzonitrile is a strategically designed synthetic building block with

significant applications in medicinal chemistry and materials science. Its well-defined

physicochemical properties and predictable reactivity make it an invaluable tool for

researchers. The capacity for regioselective C-C and C-N bond formation via palladium-

catalyzed cross-coupling at the bromine position, coupled with the potential for SNAr chemistry

at the fluorine position, provides a robust platform for the synthesis of complex and diverse

molecular targets. Proper understanding of its synthesis, reactivity, and handling is crucial for

its effective and safe utilization in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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